Potassium acetylacetonate hemihydrate
Overview
Description
Potassium acetylacetonate hemihydrate is a coordination compound with the chemical formula ( \text{KC}_5\text{H}_7\text{O}_2 \cdot 0.5\text{H}_2\text{O} ). It is a derivative of acetylacetone, where the potassium ion is coordinated to the acetylacetonate anion. This compound is known for its unique crystal structure and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that each potassium ion in the compound is surrounded by seven oxygen atoms . Six of these oxygen atoms belong to four acetylacetone anions .
Mode of Action
The compound’s structure, as determined by x-ray diffraction, reveals that the potassium ion interacts with the oxygen atoms of the acetylacetone anions . This interaction likely plays a crucial role in the compound’s overall mode of action.
Result of Action
Given the compound’s structure and interactions, it’s plausible that it could influence cellular processes through its interactions with potassium and oxygen ions .
Action Environment
The action environment of potassium acetylacetonate hemihydrate can influence its efficacy and stability. Factors such as temperature, pH, and the presence of other ions could potentially affect the compound’s behavior. For instance, the compound has a melting point of approximately 235°C , indicating that it can remain stable under high-temperature conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium acetylacetonate hemihydrate can be synthesized by reacting acetylacetone with potassium hydroxide in an aqueous medium. The reaction typically involves the following steps:
- Dissolve acetylacetone in water.
- Add potassium hydroxide to the solution while stirring.
- Allow the reaction to proceed at room temperature until the formation of the potassium acetylacetonate complex.
- The product is then isolated by filtration and dried to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically crystallized from the reaction mixture and dried under controlled conditions to obtain the hemihydrate form.
Chemical Reactions Analysis
Types of Reactions
Potassium acetylacetonate hemihydrate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with various metal ions, where the acetylacetonate anion acts as a bidentate ligand.
Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the nature of the metal ion it is complexed with.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) nitrate in aqueous or organic solvents.
Substitution Reactions: Often require the presence of strong acids or bases to facilitate ligand exchange.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Reactions: Formation of metal-acetylacetonate complexes.
Substitution Reactions: New complexes with different ligands.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the metal-acetylacetonate complexes.
Scientific Research Applications
Potassium acetylacetonate hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of metal-acetylacetonate complexes, which are important in catalysis and material science.
Biology: Employed in the study of enzyme mechanisms and as a model compound for biological chelation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-purity metal films and coatings, as well as in the manufacture of catalysts for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium acetylacetonate
- Lithium acetylacetonate
- Calcium acetylacetonate
- Magnesium acetylacetonate
Uniqueness
Potassium acetylacetonate hemihydrate is unique due to its specific coordination environment and the stability of its hemihydrate form. Compared to other metal acetylacetonates, it offers distinct advantages in terms of solubility, stability, and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it a versatile compound in various applications.
Properties
IUPAC Name |
potassium;4-oxopent-2-en-2-olate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.K.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFFCDNODNHAJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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